molecular formula C11H24O2 B095599 1,1-Dimethoxynonane CAS No. 18824-63-0

1,1-Dimethoxynonane

Cat. No. B095599
CAS RN: 18824-63-0
M. Wt: 188.31 g/mol
InChI Key: LYLVOCPDQAOQKL-UHFFFAOYSA-N
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Description

1,1-Dimethoxynonane is not directly mentioned in the provided papers; however, the papers do discuss various dimethoxy compounds and their properties, which can provide insight into the behavior of similar compounds. For instance, the synthesis and characterization of poly(1,3-dimethoxybenzene) and the study of molecular structures such as 1,3-dimethoxy-1,3-dimethyl-1,3-diphenyldisiloxanes suggest that dimethoxy groups can significantly influence the chemical and physical properties of a molecule.

Synthesis Analysis

The synthesis of dimethoxy compounds is well-documented in the provided papers. For example, 1,1-dimethoxy-2-propanone is synthesized from pyruvaldehyde and methanol using a sulfuric acid catalyst . Similarly, 5,6-dimethoxy-1-indanone is synthesized from veratraldehyde through a Knoevenagel reaction followed by sodium borohydride reduction and cyclization . These methods indicate that dimethoxy compounds can be synthesized through various chemical reactions, often involving catalysts and specific reagents.

Molecular Structure Analysis

The molecular structure and conformations of dimethoxy compounds can be complex, as shown in the study of 1,2-dimethoxycyclobutene-3,4-dione . This compound exhibits different forms with varying symmetries and bond distances, which are in agreement with quantum mechanical calculations. The detailed analysis of bond distances and angles provides a deeper understanding of the molecular structure of dimethoxy compounds.

Chemical Reactions Analysis

Dimethoxy compounds participate in a variety of chemical reactions. For instance, the addition of 1,1-dimethoxyethene to azanaphthoquinones results in the synthesis of dimethoxy-azaanthraquinones . Moreover, the Diels-Alder regioselectivity can be controlled by remote substituents, as seen in the cycloadditions of dimethoxymethyl-substituted oxabicycloheptanes . These studies highlight the reactivity of dimethoxy compounds and their potential in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxy compounds are influenced by their molecular structure. Poly(1,3-dimethoxybenzene) is insoluble in common solvents and exhibits a certain level of electrical conductivity . The synthesis and structural confirmation of disiloxanes with dimethoxy groups further illustrate the impact of these groups on the properties of the molecules. These findings are essential for understanding how dimethoxy groups affect the overall characteristics of a compound.

Scientific Research Applications

  • Synthesis of Intermediates in Fine Chemistry : 1,1-dimethoxy-2-propanone, an intermediate related to 1,1-Dimethoxynonane, is synthesized using sulfuric acid as a catalyst. This process is important for fine chemical synthesis (Huang, 2005).

  • Stopped-Flow/Rapid-Quenching Spectroscopy Studies : The reaction of 1,1-diphenylethylene, a compound related to 1,1-Dimethoxynonane, has been studied using stopped-flow/rapid-scan spectroscopy (Kunihide & Kunitake, 1980).

  • Cetane-Improving Performance in Fuel : Derivatives of 1,1-Dimethoxynonane, such as tetraoxane and hexaoxonane, are synthesized and evaluated for their potential as cetane number improvers in fuel applications (Rode et al., 2010).

  • Study of Geometric Structures and Conformations : The geometric structures and conformational properties of compounds including 1,1-dimethoxyethene have been determined, providing insights into their molecular behavior (Christiane & Oberhammer, 1999).

  • Mechanistic Comparison in Chemical Reactions : The reactions of 1,1-dimethoxy-1,3-butadiene with different dienophiles have been compared to understand their mechanistic aspects (Sustmann et al., 1996).

  • Determination of Heat of Formation and Vaporization : The heat of formation and vaporization of 1,1-dimethoxyethene, a related compound, has been determined, contributing to our understanding of its thermodynamic properties (Guthrie & Liu, 1995).

  • Hydrolysis in Aqueous Solutions : The hydrolysis rates of 1,1-dimethoxyethene in different solutions have been studied, providing valuable information on its chemical stability and reactivity (Kresge & Leibovitch, 1992).

Safety And Hazards

Safety data sheets recommend avoiding breathing in mist, gas, or vapors of 1,1-Dimethoxynonane, and avoiding contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised, and adequate ventilation should be ensured .

properties

IUPAC Name

1,1-dimethoxynonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLVOCPDQAOQKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066424
Record name Nonane, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Fresh, fruity aroma
Record name Nonanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

62.00 °C. @ 15.00 mm Hg
Record name 1,1-Dimethoxynonane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in organic solvents, Soluble (in ethanol)
Record name Nonanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.847-0.853
Record name Nonanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1,1-Dimethoxynonane

CAS RN

18824-63-0
Record name 1,1-Dimethoxynonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18824-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Nonanal dimethyl acetal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonane, 1,1-dimethoxy-
Source EPA Chemicals under the TSCA
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Record name Nonane, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethoxynonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.715
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Record name NONANAL DIMETHYL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R293HT233N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 1,1-Dimethoxynonane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
RGS Wijesekara, CG Alfafara… - Journal of the …, 2015 - pdfs.semanticscholar.org
The European Council’s strict regulation on carbon dioxide (CO2) emission-allowances for all flights taking off and landing on EU countries has encouraged the development of bio-jet …
Number of citations: 4 pdfs.semanticscholar.org
Y Wang, S Su, G Chen, H Mao, Y Jiang - Journal of plant growth …, 2021 - Springer
Cuticular wax is an important factor that affects storage quality of fruits and vegetables. Previous studies have shown that cuticular wax of pears changes significantly during storage, …
Number of citations: 13 link.springer.com
O Diebolt, C Cruzeuil, C Müller… - Advanced Synthesis & …, 2012 - Wiley Online Library
Hydroformylation of terminal alkenes in alcohol solvents leads to the selective formation of the corresponding acetals. The Xantphos ligand gave the best results as well as acetal …
Number of citations: 33 onlinelibrary.wiley.com
P Wang, DL Wang, H Liu, XL Zhao, Y Lu, Y Liu - Organometallics, 2017 - ACS Publications
A novel three-step tandem hydroformylation–acetalization–hydrogenolysis was first proposed to produce alcohols (derivatives) from olefins, and the developed unique Ru(III)-complex […
Number of citations: 10 pubs.acs.org
GY Ishmuratov, MP Yakovleva, LP Botsman… - Russian Journal of …, 2015 - Springer
Peroxide products of oleic acid ozonolysis treated with semicarbazide and hydroxylamine hydrochlorides in methanol are predominantly converted into methyl nonanoate and dimethyl …
Number of citations: 2 link.springer.com
MD Pluth, RG Bergman, KN Raymond - Angewandte Chemie, 2007 - Wiley Online Library
Acetals are among the most commonly used protecting groups for aldehydes and ketones in organic synthesis because of their ease of installation and resistance to cleavage in neutral …
Number of citations: 134 onlinelibrary.wiley.com
M Fakhrutdinova, SS Azimova, KS Tojiboev… - researchgate.net
The distribution range of the genus Dionysia Fenzl extends to Afghanistan, Central Asia, Iran and includes 49 species. About 30 species of this genus found mainly in Iran and …
Number of citations: 0 www.researchgate.net
N Steinfeldt, U Bentrup… - Industrial & engineering …, 2010 - ACS Publications
The ozonolysis of 1-decene (1) was performed in a falling film microreactor and in a semibatch reactor using different solvents (CH 2 Cl 2 , CH 3 OH, or a mixture of both). The main …
Number of citations: 31 pubs.acs.org
J Yoshida, S Isoe - Chemistry Letters, 1987 - journal.csj.jp
In the present study we focused on sulfur as the heteroatom and examined electrochemical oxidation of 1-phenylthio-1-trimethylsi Page 1 CHEMISTRY LETTERS, pp. 631-634, 1987. (C…
Number of citations: 43 www.journal.csj.jp
TY Hao, X Xu, QB Lin, SL Wu, XF Wu, JL Hu… - Food Packaging and …, 2022 - Elsevier
Increasing interest has been given to the use of recycled poly(ethylene terephthalate) (PET) as food contact materials. However, the use of recycled PET without decontamination in …
Number of citations: 3 www.sciencedirect.com

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